ethyl 3-[6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate
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Overview
Description
ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multiple steps, including the formation of the chromene and oxazine rings, followed by their fusion. Common synthetic routes may involve:
Formation of Chromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Oxazine Ring: This step often involves the reaction of an amine with a carbonyl compound.
Fusion of Rings: The final step involves the fusion of the chromene and oxazine rings, which can be facilitated by various catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
ETHYL 3-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can be compared with other similar compounds, such as:
- Ethyl 3-(3-(4-methoxybenzyl)-6,10-dimethyl-8-oxo-2,3,4,8-tetrahydrochromeno[6,7-e][1,3]oxazin-7-yl)propanoate .
- Ethyl 3-[3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate .
These compounds share similar structural features but may differ in their specific functional groups, leading to differences in their chemical and biological properties
Properties
Molecular Formula |
C26H29NO5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[6,10-dimethyl-3-[(4-methylphenyl)methyl]-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C26H29NO5/c1-5-30-23(28)11-10-21-17(3)22-12-20-14-27(13-19-8-6-16(2)7-9-19)15-31-24(20)18(4)25(22)32-26(21)29/h6-9,12H,5,10-11,13-15H2,1-4H3 |
InChI Key |
LJCJQCMZDANMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)C)C)OC1=O)C |
Origin of Product |
United States |
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